molecular formula C17H14F3N3 B11481237 9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

Cat. No.: B11481237
M. Wt: 317.31 g/mol
InChI Key: WJFFCDWBNBAZKV-UHFFFAOYSA-N
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Description

9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole is a compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group in the benzyl moiety enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole typically involves the reaction of 2-amino-1-dialkylaminoalkylbenzimidazoles with 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone or 1-bromo-3,3,3-trifluoroacetone . The reaction proceeds through quaternization followed by cyclization to form the desired imidazo[1,2-a]benzimidazole structure . The reaction conditions often include heating the reagents in a solvent such as acetone to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. The compound has been shown to exhibit κ-opioid agonistic activity, which contributes to its analgesic properties . It also inhibits enzymes such as glycogen phosphorylase and dipeptidyl peptidase-4, which are involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-trifluoromethylphenyl)-imidazo[1,2-a]benzimidazoles
  • 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles

Uniqueness

The presence of the trifluoromethyl group in 9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole enhances its pharmacological properties, making it more potent compared to similar compounds without this group . This structural feature contributes to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H14F3N3

Molecular Weight

317.31 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C17H14F3N3/c18-17(19,20)13-7-5-12(6-8-13)11-23-15-4-2-1-3-14(15)22-10-9-21-16(22)23/h1-8H,9-11H2

InChI Key

WJFFCDWBNBAZKV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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